molecular formula C20H18BrNO2 B12862143 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12862143
M. Wt: 384.3 g/mol
InChI Key: FUSCWNFKXHSPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family This compound is characterized by the presence of a bromophenyl group, an ethylphenyl group, and a carboxylic acid group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the phenyl ring using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl and ethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group may play a role in its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
  • 5-(4-fluorophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
  • 5-(4-methylphenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromophenyl and ethylphenyl groups also contributes to its distinct properties compared to other similar compounds.

Biological Activity

The compound 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR) based on current research findings.

  • Molecular Formula : C21H20BrNO2
  • Molecular Weight : 398.29 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a pyrrole ring substituted with a bromophenyl group and an ethylphenyl group, contributing to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to This compound have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A related study demonstrated that modifications to the pyrrole ring can enhance anti-tubercular activity, with some derivatives achieving a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mtb .

The proposed mechanism of action for pyrrole-based compounds involves the inhibition of specific bacterial enzymes, such as MmpL3, crucial for mycolic acid biosynthesis in Mtb. This inhibition disrupts the bacterial cell wall integrity, leading to cell death . Additionally, the presence of electron-withdrawing groups on the phenyl rings enhances binding affinity to the target enzymes.

Cytotoxicity and Safety Profile

The cytotoxicity of these compounds has been assessed using various cell lines. For example, compounds exhibiting potent antimicrobial activity also demonstrated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index . This safety profile is critical in drug development as it indicates potential for clinical use without significant adverse effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrrole ring significantly influence biological activity. The following table summarizes key findings from recent SAR investigations:

Compound VariantSubstituentMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Notes
Compound 1None> 1< 64Baseline
Compound 5Adamantyl< 0.016> 64Enhanced potency
Compound 19CF3> 0.5< 20Reduced activity due to strong electron-withdrawing effect

These findings indicate that larger and more lipophilic substituents tend to enhance antimicrobial potency while maintaining low toxicity levels .

Case Study: Anti-Tuberculosis Activity

A notable study focused on a series of pyrrole derivatives, including those similar to This compound , evaluated their efficacy against drug-resistant Mtb strains. The study found that specific modifications led to significant increases in potency compared to standard treatments like isoniazid . The results emphasized the importance of structural modifications in developing new anti-tuberculosis agents.

Case Study: Keap1-Nrf2 Inhibition

Another area of research explored the potential of pyrrole derivatives as inhibitors of the Keap1-Nrf2 pathway, which is crucial in oxidative stress responses. Compounds derived from similar scaffolds exhibited promising results in cellular models related to acute lung injury and ischemic/reperfusion injury . This suggests a broader therapeutic potential for pyrrole derivatives beyond antimicrobial applications.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C20H18BrNO2/c1-3-14-6-4-5-7-18(14)22-13(2)17(20(23)24)12-19(22)15-8-10-16(21)11-9-15/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

FUSCWNFKXHSPQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.